molecular formula C32H36N4O10 B1203469 Agrobactin CAS No. 70393-50-9

Agrobactin

Cat. No.: B1203469
CAS No.: 70393-50-9
M. Wt: 636.6 g/mol
InChI Key: BWPMKVHHFNGYEN-CJAUYULYSA-N
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Description

Agrobactin is a linear catechol siderophore produced by certain strains of bacteria, including Agrobacterium species. Siderophores are molecules that bind and transport iron in microorganisms. This compound plays a crucial role in enhancing the uptake of ferric iron into plants, which is essential for chlorophyll synthesis and overall plant health .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of agrobactin involves the formation of catechol groups and their subsequent linkage to a linear backbone. The process typically requires the use of specific enzymes and substrates that facilitate the formation of the catechol structure and its attachment to the siderophore backbone.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using genetically engineered strains of bacteria that overproduce the siderophore. The fermentation conditions, including pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Agrobactin primarily undergoes chelation reactions with ferric iron (Fe³⁺). The catechol groups in this compound form strong complexes with ferric iron, facilitating its transport and uptake by plants.

Common Reagents and Conditions: The chelation reaction typically occurs under neutral to slightly acidic conditions, which are conducive to the stability of the catechol-iron complex. Common reagents include ferric chloride (FeCl₃) and other ferric salts.

Major Products: The primary product of the chelation reaction is the ferric iron-agrobactin complex, which is readily taken up by plant roots and utilized in various metabolic processes .

Mechanism of Action

Agrobactin exerts its effects by binding ferric iron through its catechol groups, forming a stable complex. This complex is then recognized and transported by specific receptors on the plant root cells. Once inside the plant, the iron is released and utilized in various biochemical processes, including chlorophyll synthesis and electron transport .

Comparison with Similar Compounds

Agrobactin’s unique structure and high affinity for ferric iron make it a valuable tool in both agricultural and biotechnological applications.

Properties

IUPAC Name

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPMKVHHFNGYEN-CJAUYULYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70393-50-9
Record name Agrobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070393509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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